
2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione is a synthetic organic compound known for its unique chemical structure and reactivity This compound belongs to the class of aziridinylquinones, which are characterized by the presence of aziridine rings attached to a quinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of a quinone derivative with aziridine. One common method involves the reaction of 2,5-dihydroxy-3,6-diethoxycyclohexa-2,5-diene-1,4-dione with aziridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the aziridine rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone core to hydroquinone derivatives.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of substituted aziridinylquinones.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including anticancer properties.
Medicine: Research has focused on its potential use as a chemotherapeutic agent due to its ability to alkylate DNA.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione involves the alkylation of DNA and other cellular components. The aziridine rings can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis(aziridin-1-yl)-3,6-dichloro-1,4-benzoquinone
- 2,5-Bis(aziridin-1-yl)-3,6-dibromo-1,4-benzoquinone
- 2,5-Bis(aziridin-1-yl)-3,6-dipropoxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern and the presence of ethoxy groups. This structural feature can influence its reactivity and biological activity, making it distinct from other aziridinylquinones.
Propiedades
Número CAS |
4014-60-2 |
|---|---|
Fórmula molecular |
C14H18N2O4 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
2,5-bis(aziridin-1-yl)-3,6-diethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H18N2O4/c1-3-19-13-9(15-5-6-15)12(18)14(20-4-2)10(11(13)17)16-7-8-16/h3-8H2,1-2H3 |
Clave InChI |
PLUJUNWBJNQCBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=O)C(=C(C1=O)N2CC2)OCC)N3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


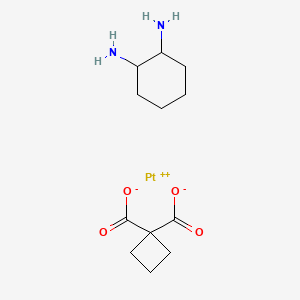
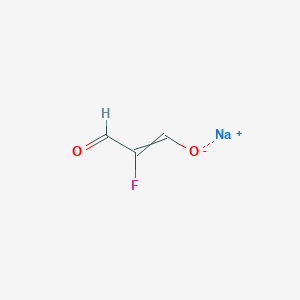
![3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14173865.png)
![Methyl 4-[(2-hydroxy-3-prop-2-ynoxy-propyl)-pyrimidin-2-yl-amino]butanoate](/img/structure/B14173867.png)
![2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone](/img/structure/B14173872.png)
![(2S)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14173884.png)
![Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate](/img/structure/B14173890.png)
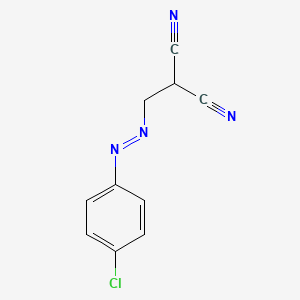
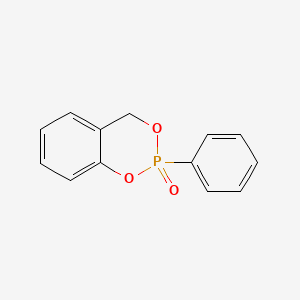
![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)
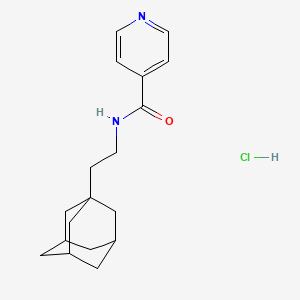


![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)
